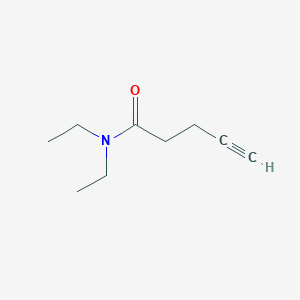
4-Diethylcarbamoyl-1-butyne
Übersicht
Beschreibung
4-Diethylcarbamoyl-1-butyne is an organic compound characterized by the presence of a diethylcarbamoyl group attached to a butyne backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Diethylcarbamoyl-1-butyne typically involves the reaction of 1-butyne with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the diethylcarbamoyl group replaces a hydrogen atom on the butyne molecule.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Diethylcarbamoyl-1-butyne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.
Substitution: The diethylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the compound in the presence of a base.
Major Products: The major products formed from these reactions include various carbonyl compounds, reduced alkenes or alkanes, and substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-Diethylcarbamoyl-1-butyne has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 4-Diethylcarbamoyl-1-butyne exerts its effects involves its interaction with specific molecular targets. The diethylcarbamoyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The triple bond in the butyne backbone also allows for interactions with various chemical species, contributing to its reactivity and versatility.
Vergleich Mit ähnlichen Verbindungen
1-Butyne: A simpler alkyne with a similar backbone but lacking the diethylcarbamoyl group.
2-Butyne: An isomer with the triple bond located between the second and third carbon atoms.
Diethylcarbamoyl Chloride: A related compound used in the synthesis of 4-Diethylcarbamoyl-1-butyne.
Uniqueness: this compound is unique due to the presence of both the diethylcarbamoyl group and the alkyne functionality. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.
Eigenschaften
IUPAC Name |
N,N-diethylpent-4-ynamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-4-7-8-9(11)10(5-2)6-3/h1H,5-8H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFWNKHMGJBCJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














